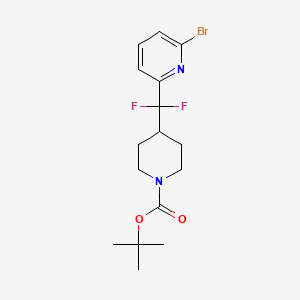
tert-Butyl 4-((6-bromopyridin-2-yl)difluoromethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl 4-[(6-bromo-2-pyridinyl)difluoromethyl]-1-piperidinecarboxylate is a complex organic compound that features a piperidine ring substituted with a carboxylate group, a brominated pyridine, and a difluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 4-[(6-bromo-2-pyridinyl)difluoromethyl]-1-piperidinecarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Formation of difluoromethylated pyridine: The brominated pyridine is then reacted with a difluoromethylating agent, such as difluoromethyl bromide, under basic conditions to introduce the difluoromethyl group.
Piperidine ring formation: The difluoromethylated pyridine is then coupled with a piperidine derivative, such as 1,1-dimethylethyl piperidinecarboxylate, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.
化学反応の分析
Types of Reactions
1,1-Dimethylethyl 4-[(6-bromo-2-pyridinyl)difluoromethyl]-1-piperidinecarboxylate can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, particularly at the piperidine ring or the difluoromethyl group.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Oxidation reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1,1-Dimethylethyl 4-[(6-bromo-2-pyridinyl)difluoromethyl]-1-piperidinecarboxylate has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Material science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Chemical biology: The compound can be used as a probe to study biological processes involving piperidine-containing molecules.
Industrial applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
作用機序
The mechanism of action of 1,1-Dimethylethyl 4-[(6-bromo-2-pyridinyl)difluoromethyl]-1-piperidinecarboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the piperidine ring can modulate its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
1,1-Dimethylethyl 4-[(6-chloro-2-pyridinyl)difluoromethyl]-1-piperidinecarboxylate: Similar structure but with a chlorine atom instead of bromine.
1,1-Dimethylethyl 4-[(6-fluoro-2-pyridinyl)difluoromethyl]-1-piperidinecarboxylate: Similar structure but with a fluorine atom instead of bromine.
1,1-Dimethylethyl 4-[(6-methyl-2-pyridinyl)difluoromethyl]-1-piperidinecarboxylate: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 1,1-Dimethylethyl 4-[(6-bromo-2-pyridinyl)difluoromethyl]-1-piperidinecarboxylate can influence its reactivity and interactions with other molecules. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can affect the compound’s electronic properties and its ability to participate in specific chemical reactions.
特性
分子式 |
C16H21BrF2N2O2 |
|---|---|
分子量 |
391.25 g/mol |
IUPAC名 |
tert-butyl 4-[(6-bromopyridin-2-yl)-difluoromethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21BrF2N2O2/c1-15(2,3)23-14(22)21-9-7-11(8-10-21)16(18,19)12-5-4-6-13(17)20-12/h4-6,11H,7-10H2,1-3H3 |
InChIキー |
FZPVTENSVMMONU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=NC(=CC=C2)Br)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


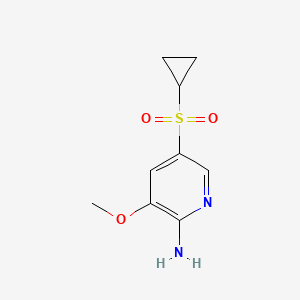
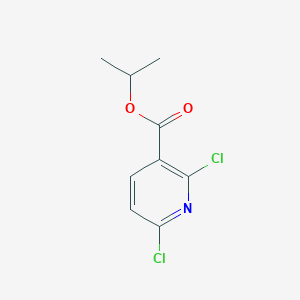
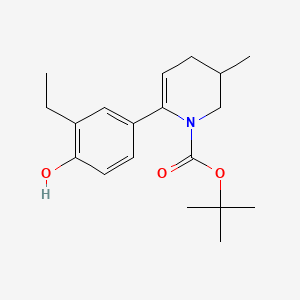
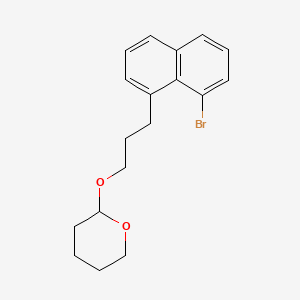
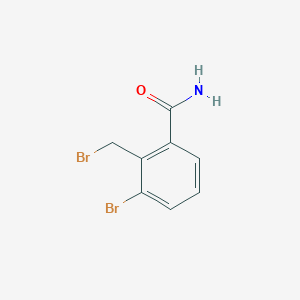
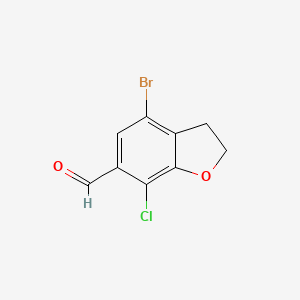

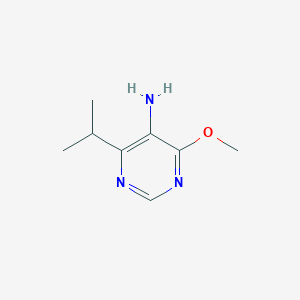
![2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)-](/img/structure/B13927154.png)
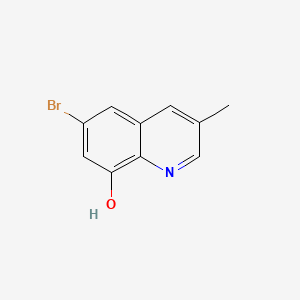
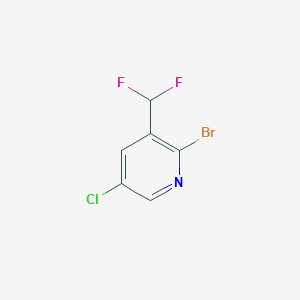
![3-[(4-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B13927163.png)
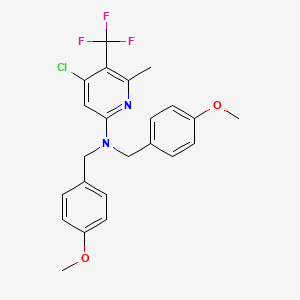
![5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13927179.png)
